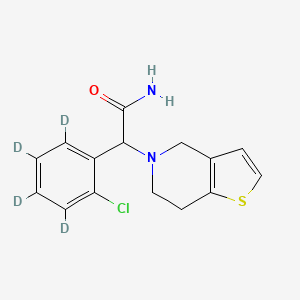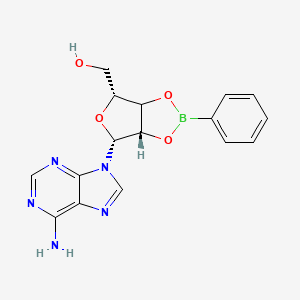
1-Naphthalenemethanol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenemethanol-d7 is a deuterated derivative of 1-Naphthalenemethanol, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in the field of proteomics and organic synthesis . The molecular formula of this compound is C11H3D7O, and it has a molecular weight of 165.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthalenemethanol-d7 can be synthesized through the deuteration of 1-Naphthalenemethanol. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated acids and bases under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale deuteration of 1-Naphthalenemethanol. The process is carried out in specialized reactors designed to handle deuterated compounds. The reaction conditions are optimized to ensure maximum deuterium incorporation while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenemethanol-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form naphthaldehyde or naphthoic acid.
Reduction: The compound can be reduced to form naphthalenemethane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Naphthaldehyde, Naphthoic acid
Reduction: Naphthalenemethane
Substitution: Halogenated naphthalenes, Aminated naphthalenes
Scientific Research Applications
1-Naphthalenemethanol-d7 is widely used in scientific research, including:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in proteomics research to study protein-ligand interactions and protein dynamics.
Medicine: Utilized in drug development and metabolic studies to trace the metabolic pathways of pharmaceutical compounds.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of 1-Naphthalenemethanol-d7 is primarily related to its use as a labeled compound in research. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical reactions and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenemethanol: The non-deuterated version of the compound.
2-Naphthalenemethanol: An isomer with the hydroxyl group on the second carbon of the naphthalene ring.
1-Naphthoic acid: An oxidized form of 1-Naphthalenemethanol.
1-Naphthaldehyde: Another oxidized derivative of 1-Naphthalenemethanol
Uniqueness
1-Naphthalenemethanol-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium labeling allows for precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2/i1D,2D,3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNHHSDYFYZNC-GSNKEKJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CO)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662138 |
Source


|
| Record name | [(~2~H_7_)Naphthalen-1-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189876-86-5 |
Source


|
| Record name | [(~2~H_7_)Naphthalen-1-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-9-[[2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxymethyl]-1,10,11-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B562155.png)







